molecular formula C13H17ClF3NO B1397707 4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride CAS No. 1219982-20-3

4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride

Cat. No.: B1397707
CAS No.: 1219982-20-3
M. Wt: 295.73 g/mol
InChI Key: IMGDGEJOTOBRGY-UHFFFAOYSA-N
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Description

4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride is a high-value chemical building block designed for research and development purposes, particularly in the field of medicinal chemistry. The compound features a piperidine scaffold, a common motif in drug discovery, which is functionalized with a 4-(trifluoromethyl)phenoxymethyl group. The presence of the trifluoromethyl group is a strategic modification frequently used to influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key feature in the optimization of lead compounds . Piperidine derivatives are extensively utilized in organic synthesis as versatile precursors. This specific compound serves as a critical intermediate for the synthesis of more complex molecules, potentially including biologically active agents. Its structural framework is analogous to that found in compounds with documented pharmacological properties, suggesting its value in developing new therapeutic candidates . For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human use. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations governing the handling and use of this chemical. Handle with care, refer to the safety data sheet for detailed hazard information, and wear appropriate personal protective equipment.

Properties

IUPAC Name

4-[[4-(trifluoromethyl)phenoxy]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-1-3-12(4-2-11)18-9-10-5-7-17-8-6-10;/h1-4,10,17H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGDGEJOTOBRGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group in the compound can enhance its binding affinity to certain enzymes, potentially inhibiting or activating their activity. This interaction can lead to changes in the biochemical pathways in which these enzymes are involved, affecting overall cellular function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, leading to alterations in downstream signaling pathways. Additionally, this compound can affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can remain stable under certain conditions, maintaining its activity over extended periods. Degradation products may also form, potentially leading to changes in its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular function and metabolic processes. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate specific enzymes, leading to changes in the concentrations of key metabolites. These interactions can have significant implications for cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes effectively, which is crucial for its pharmacological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interaction with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅ClF₃NO₂, with a molecular weight of approximately 281.7 g/mol. The compound consists of a piperidine ring linked to a phenoxy group that carries a trifluoromethyl substituent. This structural arrangement contributes to its enhanced biological activity and selectivity for various molecular targets.

PropertyValue
Molecular FormulaC₁₂H₁₅ClF₃NO₂
Molecular Weight281.7 g/mol
CAS Number287952-09-4
Storage ConditionsAmbient temperature

Research indicates that this compound modulates various biochemical pathways by interacting with specific enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity to biological macromolecules, which may increase the compound's efficacy in therapeutic applications.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as neurodegenerative diseases.
  • Receptor Interaction: It interacts with neurotransmitter receptors, which may influence neurological functions and behaviors.

Case Studies

  • Neuroprotective Effects:
    A study demonstrated that this compound exhibited neuroprotective properties in models of oxidative stress, suggesting its potential use in treating neurodegenerative disorders such as Alzheimer's disease. The compound was shown to reduce cell death in neuronal cultures exposed to toxic agents.
  • Antioxidant Activity:
    Another investigation assessed the antioxidant capacity of the compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively scavenged free radicals, supporting its role as an antioxidant agent.

Table 2: Biological Activity Summary

Activity TypeAssay/MethodologyResult
Enzyme InhibitionCholinesterase inhibition assayIC₅₀ = 10.4 μM (AChE)
NeuroprotectionCell viability assaysSignificant reduction in cell death
Antioxidant ActivityDPPH and ABTS assaysHigh radical scavenging capacity

Therapeutic Applications

Given its biological activity, this compound shows promise for several therapeutic applications:

  • Neurological Disorders: Potential treatment for Alzheimer's disease and other neurodegenerative conditions due to its neuroprotective effects.
  • Antioxidant Therapy: Utilization as an antioxidant agent in various formulations aimed at reducing oxidative stress-related damage.
  • Pharmaceutical Development: Its unique structure may lead to the development of novel drugs targeting specific pathways involved in disease progression.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The para-CF₃ substitution in the target compound enhances steric and electronic interactions with hydrophobic binding pockets in RBP4, compared to meta-substituted analogs (e.g., 4-[3-(trifluoromethyl)phenoxy]piperidine HCl), which may exhibit reduced target affinity .
  • Halogen vs. CF₃: Chloro and ethyl substituents (e.g., 4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl) introduce distinct electronic effects, possibly modulating metabolic stability .

Key Observations :

  • Target Specificity: The trifluoromethylphenoxy group in the target compound confers specificity for RBP4 over unrelated targets like SERT (paroxetine) or CNS receptors .
  • Therapeutic Potential: Unlike paroxetine’s well-established psychiatric applications, the target compound’s preclinical focus on metabolic disorders highlights the impact of substituents on therapeutic indications.

Preparation Methods

Pyridinium Salt Intermediate Route (Patent CN105461617A)

This method is a well-documented, high-yield, and scalable approach for preparing 4-[4-(trifluoromethoxy)phenoxy]piperidine, which is closely related to the trifluoromethyl analogue.

Stepwise synthesis:

Step Reaction Description Key Reagents & Conditions Outcome & Notes
1 Synthesis of N-benzyl (or substituted benzyl)-4-[4-(trifluoromethoxy)phenoxy]pyridinium salt 4-[4-(trifluoromethoxy)phenoxy]pyridine + benzyl halide Formation of pyridinium salt intermediate
2 Reduction of pyridinium salt to tetrahydropyridine derivative Sodium borohydride in THF, 0–15°C, followed by acetic acid quench High yield (~99%), purity ~96%
3 Catalytic hydrogenation with acid and hydrogen source Pd/C catalyst, methanol solvent, acetic acid, 20–40°C hydrogenation Produces piperidinium salt with ~85% yield, purity >99%
4 Alkali treatment to free base piperidine Reaction with base (alkali) Final 4-[4-(trifluoromethoxy)phenoxy]piperidine

Advantages:

  • High overall yield and purity.
  • Avoids expensive catalysts like PtO.
  • Easy purification due to salt formation and crystallization steps.
  • Scalable for industrial production.

Limitations:

  • Requires careful temperature control during reduction.
  • Multi-step with intermediate isolations.

This method is adaptable for trifluoromethyl substitution by modifying the starting phenoxy pyridine accordingly.

Nucleophilic Substitution via Mesylation or Mitsunobu Reaction (Literature Summary)

Two classical methods reported in patents and literature for similar compounds include:

Method Description Advantages Disadvantages
Mesylation of N-Boc-4-hydroxypiperidine followed by SN2 with 4-trifluoromethylphenol Generates the phenoxy linkage via nucleophilic substitution under basic conditions Straightforward chemistry Eliminative side reactions reduce yield; scale-up problematic
Mitsunobu coupling of 4-trifluoromethylphenol with N-Boc-4-hydroxypiperidine Direct coupling under Mitsunobu conditions Avoids elimination issues Generates large amounts of triphenylphosphine byproduct; low conversion; requires column chromatography

Due to these drawbacks, these methods are less favored for large-scale or high-purity synthesis.

Fluorination and Protection Group Strategy (Journal of Organic and Pharmaceutical Chemistry, 2021)

A synthetic approach for 4-(trifluoromethoxy)piperidine derivatives involves:

  • Protection of 4-hydroxypiperidine by acylation (benzoyl group).
  • Conversion to S-methyl xanthate intermediate.
  • Desulfurization/fluorination with N-bromosuccinimide and Olah’s reagent to introduce the trifluoromethoxy group.
  • Deprotection steps to remove benzoyl and benzyl groups.

This method achieves:

  • Multigram scale synthesis.
  • Overall yields around 40% for 4-(trifluoromethoxy)piperidine.
  • Applicability to other CF3O-substituted secondary amines.

The approach is convenient and allows for structural confirmation by NMR and mass spectrometry.

Comparative Data Table of Preparation Methods

Method Key Steps Yield (%) Purity (%) Scalability Notes
Pyridinium Salt Route (CN105461617A) Pyridinium salt formation → reduction → hydrogenation → alkali treatment ~85–99% per step >96% to 99% High Industrially viable, cost-effective
Mesylation + SN2 Mesylation of hydroxypiperidine → SN2 with phenol Moderate to low Variable Limited Side reactions, low yield on scale-up
Mitsunobu Coupling Direct coupling under Mitsunobu conditions Low to moderate Moderate Limited Byproduct removal issues
Fluorination & Protection (J. Org. Pharm. Chem.) Acylation → xanthate formation → fluorination → deprotection ~40% overall High Moderate Suitable for multigram synthesis

Research Findings and Notes

  • The pyridinium salt route is currently the most practical and efficient for preparing 4-{[4-(trifluoromethyl)phenoxy]methyl}piperidine hydrochloride, offering excellent yields and purity with manageable operational complexity.

  • Alternative classical methods suffer from elimination side reactions or cumbersome purification steps, reducing their industrial applicability.

  • The fluorination strategy employing xanthate intermediates and Olah’s reagent provides a novel route to trifluoromethoxy-substituted piperidines, but with moderate overall yield, suitable for research-scale production.

  • Detailed NMR (1H, 13C, 19F) and mass spectrometry analyses confirm the structural integrity of intermediates and final products in these synthetic routes.

  • Hydrogenation steps require careful catalyst choice and reaction monitoring to avoid impurities close in polarity to the product, which complicate purification.

Q & A

Basic Synthesis and Purification

Q: What are the optimal synthetic routes and purification methods for 4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride? A: The compound is typically synthesized via nucleophilic substitution, where piperidine reacts with 4-(trifluoromethyl)phenoxy methyl chloride in a basic medium (e.g., triethylamine) to form the intermediate, followed by HCl treatment for hydrochlorination . Purification often involves recrystallization using ethanol/water mixtures or column chromatography with silica gel and dichloromethane/methanol gradients. Yield optimization requires strict control of reaction temperature (0–5°C for exothermic steps) and stoichiometric excess of the phenoxy methyl chloride (1.2–1.5 equivalents) .

Analytical Characterization

Q: Which analytical techniques are critical for confirming the structural integrity and purity of this compound? A: Key methods include:

  • Elemental Analysis (EA): Validate C, H, N, and Cl content (e.g., theoretical Cl~9.69% ).
  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm the piperidine ring protons (δ 1.5–2.8 ppm) and trifluoromethyl group (δ ~120–125 ppm in 19^19F NMR) .
  • HPLC-MS: Monitor purity (>99%) and detect byproducts using reverse-phase C18 columns with acetonitrile/water mobile phases .

Stability and Storage

Q: What are the stability considerations and recommended storage protocols? A: The compound is hygroscopic and degrades under prolonged exposure to light or humidity. Store in airtight containers under argon at –20°C. Stability tests (e.g., accelerated aging at 40°C/75% RH for 4 weeks) show <2% decomposition when properly sealed . Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Pharmacological Profiling

Q: How can researchers design experiments to evaluate its bioactivity, such as serotonin receptor modulation? A: Use in vitro assays:

  • Radioligand Binding: Screen affinity for 5-HT receptors (e.g., 5-HT1A_{1A}) using 3^3H-8-OH-DPAT .
  • Functional Assays: Measure cAMP inhibition in HEK293 cells transfected with target receptors .
  • Dose-Response Curves: EC50_{50}/IC50_{50} values should be validated with positive controls (e.g., fluoxetine for SSRIs) .

Data Contradictions in Synthesis

Q: How to resolve discrepancies in reported yields or purity across studies? A: Common issues include:

  • Byproduct Formation: Trace alkylation byproducts (e.g., dialkylated piperidine) may form if stoichiometry is misbalanced. Use LC-MS to identify impurities and adjust reagent ratios .
  • Solvent Traces: Residual dichloromethane or triethylamine can skew melting points (expected 222–224°C ). Purity via vacuum drying (50°C, 24 hrs) and confirm with TGA .

Structure-Activity Relationship (SAR) Studies

Q: What strategies are effective for modifying the structure to enhance target selectivity? A: Focus on:

  • Phenoxy Substituents: Replace trifluoromethyl with electron-withdrawing groups (e.g., nitro) to modulate receptor binding .
  • Piperidine Ring Modifications: Introduce methyl groups at C2/C6 to alter steric hindrance and bioavailability .
  • Salt Forms: Compare hydrochloride with other salts (e.g., citrate) for solubility differences using shake-flask assays .

Environmental and Safety Compliance

Q: What are the environmental hazards and disposal guidelines? A: Classified as non-marine pollutant (MARPOL Annex III), but incinerate waste at >1000°C with scrubbers for HCl emissions. Follow OSHA guidelines for lab handling: use N95 masks, gloves, and fume hoods during synthesis .

Advanced Mechanistic Studies

Q: How to investigate the compound’s mechanism of action in complex biological systems? A: Employ:

  • Molecular Dynamics (MD) Simulations: Model interactions with 5-HT1A_{1A} receptors using software like GROMACS .
  • Knockout Models: Use CRISPR-edited cell lines to confirm target specificity .
  • Metabolite Tracking: 14^14C-labeled compound studies in rodents to identify active metabolites .

Reproducibility Challenges

Q: How to address batch-to-batch variability in pharmacological assays? A: Standardize:

  • Synthetic Batches: Use QbD (Quality by Design) principles to control critical parameters (e.g., pH during HCl addition) .
  • Cell Culture Conditions: Maintain consistent passage numbers and serum lots in in vitro assays .
  • Statistical Validation: Apply ANOVA to compare inter-batch EC50_{50} values and identify outliers .

Computational Modeling for Optimization

Q: Which computational tools predict pharmacokinetic properties or toxicity? A: Utilize:

  • ADMET Predictors: SwissADME for bioavailability radar plots or ProTox-II for LD50_{50} estimates .
  • Docking Software (AutoDock Vina): Screen against off-target receptors (e.g., dopamine D2) to minimize side effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride
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4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride

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